molecular formula C13H11N5O2 B2677095 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide CAS No. 1327592-50-6

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide

Cat. No.: B2677095
CAS No.: 1327592-50-6
M. Wt: 269.264
InChI Key: SQNRIHGJNIYOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide" is a heterocyclic compound featuring a fused triazolopyrimidine core linked to an acetamide group substituted with a phenyl ring. This structure combines a bicyclic nitrogen-rich scaffold (triazolo[4,3-a]pyrimidin-3-one) with a phenylacetamide moiety, which is often associated with enhanced pharmacokinetic properties and receptor-binding capabilities. The compound’s synthetic pathway typically involves condensation reactions or cyclization steps to form the triazolopyrimidine ring, followed by functionalization of the acetamide group.

Properties

IUPAC Name

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-11(15-10-5-2-1-3-6-10)9-18-13(20)17-8-4-7-14-12(17)16-18/h1-8H,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNRIHGJNIYOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable nitrile, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Reported Activities References
2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid Benzoxazine Acetic acid, fused benzene ring Intermediate for antimicrobials
N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide Imidazopyrimidine Acrylamide, morpholine substituent Kinase inhibition (e.g., EGFR)
Target Compound Triazolopyrimidine Phenylacetamide Hypothesized kinase modulation N/A (inferred)

Key Observations:

  • Core Heterocycle Differences: The target compound’s triazolopyrimidine core differs from benzoxazine () and imidazopyrimidine () scaffolds.
  • Substituent Impact : The phenylacetamide group in the target compound contrasts with the acrylamide-morpholine substituent in ’s imidazopyrimidine. Acrylamide groups are often used in covalent kinase inhibitors, while phenylacetamides may enhance solubility and passive diffusion .
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step cyclization (e.g., forming the triazole ring), whereas benzoxazine derivatives () are synthesized via simpler acid-amine coupling .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

  • Bioavailability : The phenylacetamide moiety may improve oral bioavailability compared to unsubstituted triazolopyrimidines, as seen in similar acetamide-containing drugs.
  • Target Selectivity: Triazolopyrimidines are known to inhibit kinases like CDK or JAK, but substitution patterns (e.g., phenyl vs. morpholine) significantly alter selectivity profiles .
  • Stability : The 3-oxo group in the triazolopyrimidine core may confer metabolic stability, as keto groups often resist oxidative degradation.

Biological Activity

The compound 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide , with CAS number 1327592-50-6 , is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H11_{11}N5_5O2_2
  • Molecular Weight : 269.26 g/mol
  • Structure : The compound features a triazolo-pyrimidine core which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of human breast cancer (MCF-7) and lung cancer (A549) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7Not specified
Similar DerivativeA5490.83 ± 0.07
Similar DerivativeHeLa0.15 ± 0.08

Note: The IC50_{50} values represent the concentration required to inhibit cell growth by 50%.

The proposed mechanism of action for this compound involves the inhibition of key kinases associated with cancer progression, particularly the c-Met kinase. Studies have shown that triazolo-pyrimidine derivatives can effectively inhibit c-Met activity at nanomolar concentrations.

Case Studies and Research Findings

  • Inhibition of c-Met Kinase :
    • A study evaluated various triazolo-pyrimidine derivatives and found that some exhibited potent inhibition of c-Met kinase with IC50_{50} values around 48 nM. This inhibition is crucial as c-Met is often overexpressed in various malignancies.
  • Cell Cycle Arrest :
    • Research involving flow cytometry demonstrated that treatment with triazolo-pyrimidine derivatives led to G1 phase arrest in cancer cells, suggesting a disruption in the cell cycle that may contribute to their anticancer effects.
  • Apoptosis Induction :
    • Apoptotic assays indicated that these compounds could induce programmed cell death in cancer cells, as evidenced by increased Annexin V staining in treated populations compared to controls.

Pharmacokinetic Properties

The pharmacokinetic profile of triazolo-pyrimidine compounds suggests favorable absorption and bioavailability characteristics, making them suitable candidates for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursors containing triazole and pyrimidine cores. Key steps include:

  • Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates to form the triazole ring.
  • Acetamide coupling via nucleophilic substitution or amidation reactions.
  • Solvents like dimethyl sulfoxide (DMSO) or ethanol are used, with bases (e.g., triethylamine) or acid chlorides as catalysts .
    • Optimization : Reaction temperatures (60–100°C) and pH control are critical for yield and purity. Thin-layer chromatography (TLC) and NMR are used to monitor intermediates .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to assign protons and carbons in the triazole-pyrimidine-acetamide framework.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. What preliminary biological screening methods are recommended?

  • Methodological Answer : Initial bioactivity studies include:

  • In vitro assays : Enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility testing : Use of DMSO/PBS mixtures to determine bioavailability thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in triazole-pyrimidine cyclization?

  • Methodological Answer : Contradictory yield data often arise from competing side reactions. Strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. ethanol .
  • Catalyst variation : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces byproduct formation .
    • Validation : Monitor reaction progress via HPLC and compare with reference standards .

Q. How to address contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may stem from metabolic instability or poor pharmacokinetics. Solutions include:

  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance stability .
  • Pharmacokinetic profiling : Conduct liver microsome assays to assess metabolic pathways.
  • Dosing regimen optimization : Adjust administration frequency based on half-life data from LC-MS/MS .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer : Advanced SAR workflows integrate:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict target binding (e.g., kinase domains).
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.